Cas no 2138570-10-0 (1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanedioate)
![1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanedioate structure](https://www.kuujia.com/scimg/cas/2138570-10-0x500.png)
1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanedioate Chemical and Physical Properties
Names and Identifiers
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- EN300-1168339
- 2138570-10-0
- 1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanedioate
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- Inchi: 1S/C13H19N3O5/c1-6-21-12(18)13(19,9(4)10(17)20-5)11-14-7-15-16(11)8(2)3/h7-8,19H,4,6H2,1-3,5H3
- InChI Key: ATBMKKVGXKDCIF-UHFFFAOYSA-N
- SMILES: OC(C(=O)OCC)(C(=C)C(=O)OC)C1=NC=NN1C(C)C
Computed Properties
- Exact Mass: 297.13247072g/mol
- Monoisotopic Mass: 297.13247072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 8
- Complexity: 426
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 104Ų
- XLogP3: 0.6
1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanedioate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1168339-1.0g |
2138570-10-0 | 1g |
$1742.0 | 2023-05-23 | |||
Enamine | EN300-1168339-0.05g |
2138570-10-0 | 0.05g |
$1464.0 | 2023-05-23 | |||
Enamine | EN300-1168339-250mg |
2138570-10-0 | 250mg |
$1604.0 | 2023-10-03 | |||
Enamine | EN300-1168339-2500mg |
2138570-10-0 | 2500mg |
$3417.0 | 2023-10-03 | |||
Enamine | EN300-1168339-0.1g |
2138570-10-0 | 0.1g |
$1533.0 | 2023-05-23 | |||
Enamine | EN300-1168339-5.0g |
2138570-10-0 | 5g |
$5056.0 | 2023-05-23 | |||
Enamine | EN300-1168339-500mg |
2138570-10-0 | 500mg |
$1673.0 | 2023-10-03 | |||
Enamine | EN300-1168339-100mg |
2138570-10-0 | 100mg |
$1533.0 | 2023-10-03 | |||
Enamine | EN300-1168339-50mg |
2138570-10-0 | 50mg |
$1464.0 | 2023-10-03 | |||
Enamine | EN300-1168339-5000mg |
2138570-10-0 | 5000mg |
$5056.0 | 2023-10-03 |
1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanedioate Related Literature
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Additional information on 1-ethyl 4-methyl 2-hydroxy-3-methylidene-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanedioate
Compound CAS No. 2138570-10-0: A Comprehensive Overview
Compound CAS No. 2138570-10-0, also known as 1-Ethyl 4-Methyl 2-Hydroxy-3-Methylidene-2-[1-(Propan-2-Yl)-1H-1,2,4-Triazol-5-Yl]Butanedioate, is a highly specialized organic compound with a complex structure and diverse applications. This compound has garnered significant attention in the fields of pharmaceuticals, agricultural chemistry, and materials science. Recent studies have highlighted its potential as a versatile building block for synthesizing advanced materials and bioactive molecules.
The molecular structure of this compound is characterized by a butanedioate backbone with substituents that include an ethyl group, a methyl group, a hydroxyl group, and a methylidene group. The presence of the 1H-1,2,4-triazole ring introduces unique electronic properties, making it an attractive candidate for various chemical reactions. Researchers have explored its role in the synthesis of heterocyclic compounds, which are widely used in drug development due to their ability to interact with biological targets such as enzymes and receptors.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions and cyclizations. The use of transition metal catalysts has been shown to enhance the efficiency of these reactions, leading to higher yields and better purity. Recent advancements in catalytic methods have further expanded the scope of its applications in organic synthesis.
The physical properties of this compound are equally noteworthy. It exhibits good solubility in polar solvents and demonstrates thermal stability up to moderate temperatures. These characteristics make it suitable for use in both laboratory settings and industrial processes. Additionally, its ability to form stable complexes with metal ions has opened new avenues for its application in coordination chemistry and catalysis.
Recent studies have also focused on the biological activity of this compound. Preliminary assays indicate that it possesses moderate anti-inflammatory and antioxidant properties, suggesting potential applications in the development of therapeutic agents. Furthermore, its ability to modulate cellular signaling pathways has been explored in preclinical models, offering promising leads for future research.
In conclusion, Compound CAS No. 2138570-10-0 represents a significant advancement in organic chemistry with wide-ranging implications across multiple disciplines. Its unique structure, coupled with its versatile reactivity and biological activity, positions it as a valuable tool for researchers in academia and industry alike.
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